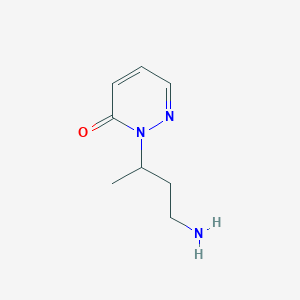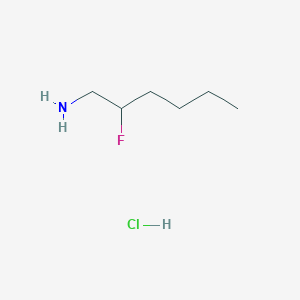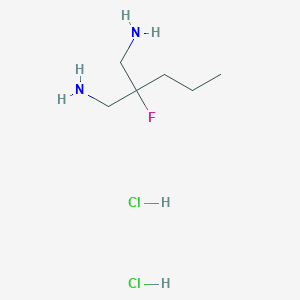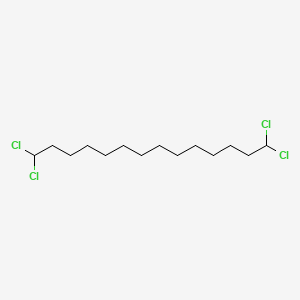
1,1,14,14-Tetrachlorotetradecane
Overview
Description
Scientific Research Applications
Metal Ion Extraction
The application of macrocyclic compounds similar to 1,1,14,14-Tetrachlorotetradecane in the extraction of metal ions has been explored. For instance, 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane, a related compound, is effective in the quantitative extraction of lead(II), cadmium(II), copper(II), and zinc(II) from solutions. This application is particularly relevant in the field of analytical chemistry for metal ion separation and analysis (Brzózka & Trybulowa, 1985).
Synthesis of Polychlorinated Alkanes
In the synthesis of polychlorinated alkanes, compounds like 1,1,14,14-Tetrachlorotetradecane play a crucial role. The synthesis involves the chlorination of alkanes, which is a fundamental process in organic chemistry, especially in the production of high chlorine content products. This synthesis pathway is significant for creating compounds used in various chemical industries (Bergman, Leonardsson, & Wachtmeister, 1981).
Coordination Chemistry
The study of tetraazamacrocyclic complexes, which are structurally related to 1,1,14,14-Tetrachlorotetradecane, is significant in coordination chemistry. These complexes are useful in understanding the geometric and electronic properties of metal-ligand interactions. Such studies are fundamental for the development of catalysts and materials in inorganic chemistry (Hubin et al., 1999).
Ligand-Metal Complex Formation
The formation of ligand-metal complexes using macrocyclic ligands similar to 1,1,14,14-Tetrachlorotetradecane is an area of significant research. These ligands are known to form stable and selective complexes with various metal ions, which is important in fields like bioinorganic chemistry, medicinal chemistry, and environmental chemistry. For example, the study of N-methyl substituted 1,4,8,11-tetraazacyclotetradecanes has shown different coordination behaviors with metal ions, which is crucial for designing specific metal ion sensors and separators (Buxtorf & Kaden, 1974).
properties
IUPAC Name |
1,1,14,14-tetrachlorotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26Cl4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHOCMRATDETHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(Cl)Cl)CCCCCC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,14,14-Tetrachlorotetradecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)
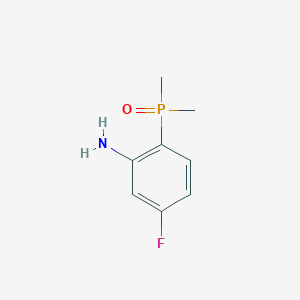

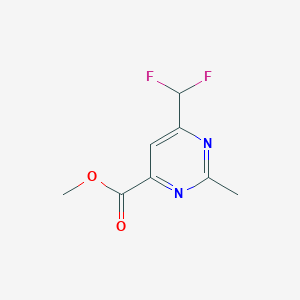
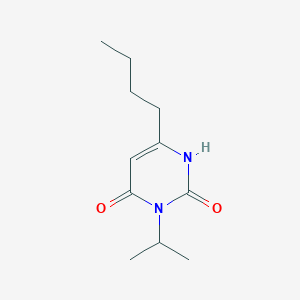
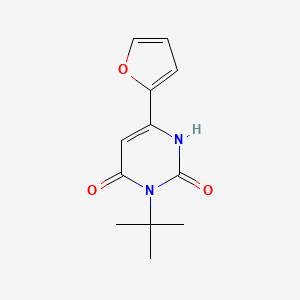
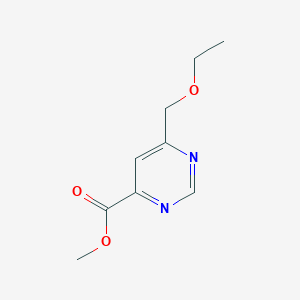
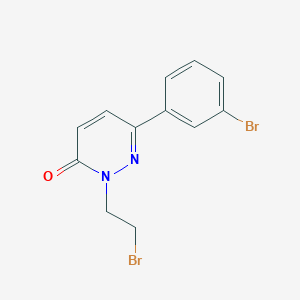
![methyl 2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484456.png)
